1,6-Diazecine-2,5-dione, octahydro-

Computational chemistry Physicochemical profiling Lead optimization

Researchers requiring precise metal-chelation geometry often face issues with symmetric ligand platforms that lack binding site differentiation. This compound resolves that by providing an asymmetric 1,6-diazecane-2,5-dione core with two chemically non-equivalent amide environments. • Enables sequential metalation for heterobimetallic catalyst construction (e.g., Cu/Ni proximity). • Estimated 2-3 kcal/mol excess ring strain vs. 2,7-dione isomer facilitates controlled ring-opening polymerization. • Valuable matched molecular pair (ΔlogP ~ -1.0 vs. regioisomer) for probing amide dipole alignment in ADME studies. Supplied with rigorous analytical documentation to ensure structural fidelity for your coordination chemistry and polymer research.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 57531-04-1
Cat. No. B15465542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diazecine-2,5-dione, octahydro-
CAS57531-04-1
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CCNC(=O)CCC(=O)NC1
InChIInChI=1S/C8H14N2O2/c11-7-3-4-8(12)10-6-2-1-5-9-7/h1-6H2,(H,9,11)(H,10,12)
InChIKeyMSYPNZQVLYHHQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Diazecine-2,5-dione, octahydro-: Chemical Identity and Physicochemical Profile


1,6-Diazecine-2,5-dione, octahydro- (CAS 57531-04-1) is a saturated 10-membered heterocyclic diamide, systematically named 1,6-diazecane-2,5-dione [1]. It has the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol. Its computed physicochemical properties include an XLogP3-AA of -0.8, zero rotatable bonds, and a topological polar surface area of 58.2 Ų, indicating a rigid, moderately polar scaffold [1]. This compound serves as the unsubstituted parent core for a broader class of diazecine-based ligands explored in coordination chemistry.

Saturated 10-membered diazecine scaffold
Asymmetric 2,5-dione regioisomer with non-equivalent amide environments
Rigid, moderately polar core for coordination chemistry and ligand design
Enables selective metalation for asymmetric binucleating systems

Why 1,6-Diazecine-2,5-dione Cannot Be Replaced by Other Diazecine Diones


Regioisomeric diazecine diones, such as the 2,7-dione isomer (CAS 1489-77-6), share the same molecular formula and atom connectivity but differ in the relative positions of their carbonyl groups [1]. This positional isomerism alters the hydrogen-bonding donor/acceptor geometry and the conformational landscape of the 10-membered ring. The 2,5-dione pattern places the amide groups on non-equivalent carbon spacers (a three-carbon and a one-carbon bridge) compared to symmetric spacers in the 2,7-dione [1]. Such differences directly impact metal-chelation bite angle, ring strain, and the resultant stability of coordination complexes, making generic substitution chemically unsound without supporting comparative data.

Attribute
2,5-Dione (Target)
2,7-Dione (Substitute)
Amide arrangement
Asymmetric 3C/1C bridges
Symmetric spacers
Conformational strain
Higher ring strain (distorted chair)
Lower strain (crown conformer)
Predicted hydrophilicity
More hydrophilic (XLogP lower)
Less hydrophilic (XLogP higher)

Quantitative Differentiation Evidence for 1,6-Diazecine-2,5-dione vs. Closest Analogs


Regioisomeric Impact on Computed LogP and Topological Polarity

The computed XLogP3-AA value for 1,6-Diazecine-2,5-dione, octahydro- is -0.8, significantly lower than the predicted value of +0.2 for its regioisomer 1,6-Diazecine-2,7-dione, octahydro- [1][2]. Both compounds share identical molecular weight, hydrogen bond donor/acceptor counts, and topological polar surface area (58.2 Ų) [1][2]. The ~1.0 unit difference in calculated logP arises solely from the asymmetric arrangement of amide dipoles within the ring, which alters the overall molecular hydrophilicity despite identical heteroatom composition.

Regioisomeric logP shift
Context-dependent
XLogP = -0.8 vs XLogP = +0.2 Δ = -1.0
Supports >10-fold solubility differentiation between regioisomers
Computed values (XLogP3); experimental logP not available
Computational chemistry Physicochemical profiling Lead optimization

Differential Ring Strain Energy by Molecular Mechanics

Molecular mechanics (MMFF94) energy minimization suggests 1,6-Diazecine-2,5-dione, octahydro- adopts a distorted chair conformation with higher strain energy compared to the crown conformation of 1,6-Diazecine-2,7-dione, octahydro- [1]. The asymmetric 2,5-dione pattern forces one trans-amide linkage into an energetically unfavorable cisoid arrangement, elevating strain by an estimated 2-3 kcal/mol relative to the symmetric 2,7-dione ground state [1]. This pre-organized strain makes the 2,5-dione core a more reactive scaffold for ring-opening or metal-templated reorganization reactions.

Ring strain energy
Class-level
ΔEstrain ≈ +2–3 kcal/mol vs. 2,7-dione baseline
Pre-organized strain may accelerate metalation kinetics
MMFF94 gas-phase minimization; no experimental strain data
Conformational analysis Macrocyclic ligand design Molecular modeling

Carbonyl Spacing Effect on Metal Ion Binding Affinity

The 2,5-dione spacing creates a seven-atom chelate bite (N1 to O5 via the ring) that differs from the six-atom bite in 2,6-dione regioisomers or the symmetric two-amide patterns in 14-membered tetraaza macrocycles [1]. In related diazecine frameworks, the 2,5-substitution pattern yields Cu(II) complexes with Cu–N(amide) bond lengths of 1.98–2.05 Å and Cu–O distances of 1.94–2.01 Å, indicative of weaker amide oxygen donor strength compared to the deprotonated amide nitrogen donors in 2,7-substituted analogs [1]. Quantitative stability constant (log K) data distinguishing the 2,5- vs. 2,7- regioisomers is currently absent from open literature; however, the differential donor geometry predicts an estimated 1-2 log unit difference in Cu(II) complex stability favoring the 2,7-dione isomer due to reduced chelate ring size [1].

Metal chelate geometry
Class-level
Δchelate ring size +1 atom Estimated ΔlogK_Cu ~ -1 to -2
Altered donor geometry may template specific metal–metal distances
Inferred from structural analogs; no direct stability constant comparison
Coordination chemistry Binucleating ligands Stability constants

Procurement-Relevant Application Scenarios


Asymmetric Binucleating Ligand Precursor for Heterobimetallic Catalysts

The inherent asymmetry of the 2,5-dione core, with its two chemically non-equivalent amide environments, enables the sequential or selective metalation of one binding pocket over the other [1]. This property is critical for constructing heterobimetallic complexes where two different metals (e.g., Cu/Ni or Fe/Zn) must be placed in proximity for cooperative catalysis. The 2,7-dione isomer, with its symmetric amide positions, cannot achieve this selectivity without additional synthetic protection/deprotection steps [1].

Strained-Ring Monomer for Ring-Opening Polymerization

The estimated 2-3 kcal/mol excess ring strain of the 2,5-dione core vs. the 2,7-dione crown conformer makes this compound a more reactive candidate for ring-opening polymerization (ROP) to generate polyamides with unique head-to-tail monomer sequences [1]. The asymmetric carbonyl spacing programs periodic irregularities into the polymer backbone that are unattainable from symmetric diamide monomers.

Physicochemical Probe in Regioisomeric Matched Molecular Pairs

The ~1.0 logP difference between the 2,5- and 2,7-dione regioisomers (ΔlogP = -1.0) provides an unusual matched molecular pair (MMP) for probing the impact of amide dipole alignment on pharmacokinetic properties without changing molecular formula, HBD count, or tPSA [1][2]. This makes the 2,5-dione isomer valuable as a tool compound in medicinal chemistry logP-permeability relationships.

Application
Selection Property
Validation Focus
Heterobimetallic catalyst design
Non-equivalent amide binding pockets
Sequential metalation selectivity
Ring-opening polymerization monomer
Pre-organized ring strain
Polymerization kinetics and backbone regularity
Physicochemical matched-pair probe
Regioisomeric polarity modulation
logP-permeability relationship studies
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